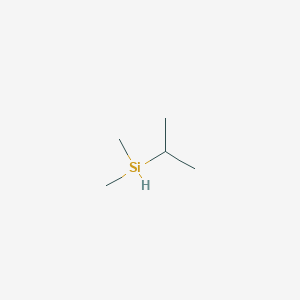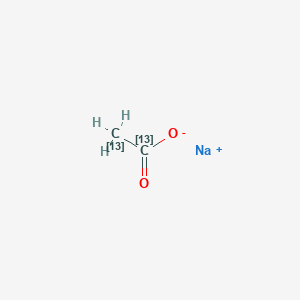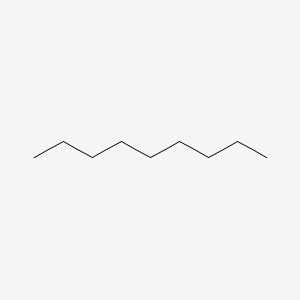
Cyclooctene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctene oxide, also known as this compound, is an organic compound with the molecular formula C₈H₁₄O. It is a cyclic ether with an epoxide functional group, making it a valuable intermediate in organic synthesis. This compound is known for its high reactivity due to the strained three-membered epoxide ring, which makes it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooctene oxide can be synthesized through the epoxidation of cyclooctene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields 1,2-epoxycyclooctane with high selectivity.
Another method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst, such as a molybdenum compound. This reaction can be carried out in a solvent like acetonitrile at elevated temperatures to achieve good yields.
Industrial Production Methods
In industrial settings, 1,2-epoxycyclooctane is often produced through the liquid-phase oxidation of cyclooctene using molecular oxygen. This process can be catalyzed by various metal compounds, including molybdenum and tungsten catalysts. The reaction is typically conducted at elevated temperatures and pressures to optimize the yield and selectivity of the epoxide product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctene oxide undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols or alkanes.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. These reactions often require the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce the epoxide ring.
Substitution: Nucleophiles such as water, alcohols, amines, and halides can react with the epoxide ring under acidic or basic conditions to form various ring-opened products.
Major Products Formed
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Cyclooctanes: Formed through nucleophilic ring-opening reactions.
Aplicaciones Científicas De Investigación
Cyclooctene oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed epoxidation reactions and the mechanisms of epoxide hydrolases.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting epoxide hydrolase enzymes.
Industry: It is employed in the production of epoxy resins, which are used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Mecanismo De Acción
The reactivity of 1,2-epoxycyclooctane is primarily due to the strained three-membered epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, epoxide hydrolase enzymes catalyze the hydrolysis of the epoxide ring to form diols, which are less reactive and more easily excreted from the body.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxycyclohexane: A smaller cyclic epoxide with similar reactivity but different ring strain and steric properties.
1,2-Epoxybutane: A linear epoxide with different reactivity and applications.
Styrene Oxide: An aromatic epoxide with distinct electronic properties and reactivity.
Uniqueness of Cyclooctene oxide
This compound is unique due to its medium-sized ring, which provides a balance between ring strain and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions. Its applications in the production of epoxy resins and its role as a building block in the synthesis of various compounds further highlight its importance in both research and industry.
Propiedades
Número CAS |
4925-71-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(1S,8R)-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8+ |
Clave InChI |
MELPJGOMEMRMPL-OCAPTIKFSA-N |
SMILES |
C1CCCC2C(O2)CC1 |
SMILES isomérico |
C1CCC[C@H]2[C@H](O2)CC1 |
SMILES canónico |
C1CCCC2C(O2)CC1 |
Descripción física |
Crystalline solid; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)









